2-{[2-(Biphenyl-4-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile
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Overview
Description
2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes biphenyl, fluorophenyl, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Moiety: The biphenyl unit can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.
Formation of the Pyridine Ring: The pyridine ring is constructed through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, where the biphenyl, fluorophenyl, and pyridine units are linked together under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
Uniqueness
The uniqueness of 2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C32H21FN2OS |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C32H21FN2OS/c33-27-17-15-24(16-18-27)28-19-30(25-9-5-2-6-10-25)35-32(29(28)20-34)37-21-31(36)26-13-11-23(12-14-26)22-7-3-1-4-8-22/h1-19H,21H2 |
InChI Key |
XXFKLXHFZIIYFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)F)C#N |
Origin of Product |
United States |
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